

# An In-depth Technical Guide to Octyl Octanoate (CAS: 2306-88-9)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Octyl octanoate, identified by the CAS number 2306-88-9, is a fatty acid ester with the molecular formula C<sub>16</sub>H<sub>32</sub>O<sub>2</sub>.[1][2] It is formed from the esterification of octanoic acid and 1-octanol.[3] Also known by synonyms such as octyl caprylate and n-octyl octanoate, this compound is a colorless, clear liquid with a characteristic fruity and oily aroma.[1][4] Its lipophilic nature renders it soluble in organic solvents and oils while being poorly soluble in water.[3] Octyl octanoate has found widespread applications across various industries, including as a flavoring agent in the food sector, an emollient in cosmetics, a penetration enhancer in topical pharmaceutical formulations, and as a solvent and plasticizer in industrial settings.[3][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key analytical characterization methods.

### **Chemical and Physical Properties**

**Octyl octanoate** is a stable compound under normal conditions.[6] The key physicochemical properties are summarized in the tables below for easy reference and comparison.

# **Table 1: Identifiers and Molecular Properties**



| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 2306-88-9  | [1][4][7] |
| Molecular Formula | C16H32O2   | [1][7][8] |
| Molecular Weight  | 256.42 g/mol   | [1][7][8] |
| IUPAC Name        | octyl octanoate  | [7]       |
| Synonyms          | Octyl caprylate, n-Octyl caprylate, Octanoic acid, octyl ester | [1][7]    |
| SMILES            | CCCCCCCCC(=0)CCCCCC  | [1][2]    |
| InChI Key         | DJNTZVRUYMHBTD-<br>UHFFFAOYSA-N                                | [7]       |

**Table 2: Physical Properties** 



| Property         | Value                                   | Source(s) |
|------------------|---|-----------|
| Appearance       | Colorless clear liquid                  | [4][7]    |
| Odor             | Fruity, oily, waxy, sweet               | [1]       |
| Melting Point    | -18 °C                                  | [1][7][8] |
| Boiling Point    | 306.00 to 307.00 °C @ 760.00 mm Hg      | [1][4][7] |
| Density          | 0.859 g/mL at 25 °C                     | [4][7][8] |
| Refractive Index | 1.435 @ 20 °C                           | [4][8]    |
| Vapor Pressure   | 0.0001 hPa @ 20°C; 0.0002<br>hPa @ 25°C | [1]       |
| Flash Point      | >230 °F (>110 °C)                       | [7]       |
| Solubility       | Soluble in alcohol; insoluble in water  | [1]       |
| logP             | 6.5                                     | [1]       |

## **Synthesis of Octyl Octanoate**

The synthesis of **octyl octanoate** is primarily achieved through two key methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis using lipases.

#### **Conventional Synthesis: Fischer Esterification**

This method involves the direct reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically at elevated temperatures.[3] The reaction is reversible and driven to completion by removing the water produced, often through azeotropic distillation using a Dean-Stark apparatus.[3][9]

 Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of octanoic acid and 1-octanol. A common molar ratio is 1:1, but an excess of the alcohol can be used to shift the equilibrium towards the product.[10]



- Solvent and Catalyst Addition: Add toluene to the flask to serve as the azeotropic solvent.[3]
   Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH).[3][9]
- Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[3]
- Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture.
- Purification:
  - Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.[9]
  - Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).[4]
  - Filter off the drying agent.
  - Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
  - The crude product can be further purified by vacuum distillation to yield pure octyl
    octanoate.

Caption: Mechanism of Fischer Esterification for **Octyl Octanoate** Synthesis.

#### **Enzymatic Synthesis**

Enzymatic synthesis offers a more sustainable and selective alternative to conventional methods, operating under milder conditions.[3] Lipases, particularly from sources like Rhizopus arrhizus and Candida antarctica, are effective biocatalysts for this esterification.[1][11]

Reactant and Enzyme Preparation: In a screw-capped vial, combine octanoic acid and 1-octanol, often in a solvent-free system or in a non-polar organic solvent like n-hexane.[11]
 [12] A common molar ratio is 1:1.[11]



- Enzyme Addition: Add the lipase (often in an immobilized form, such as Novozym 435, for easier recovery and reuse) to the reaction mixture.[1] The enzyme concentration can be optimized, for example, 15 g/L.[6]
- Reaction Conditions: Incubate the mixture in an orbital shaker to ensure adequate mixing.
   The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 50°C, for a specified duration (e.g., 24 hours).[11][13]
- Enzyme Removal: After the reaction, if an immobilized enzyme is used, it can be separated by simple filtration or centrifugation for reuse.[14]
- Product Analysis and Purification: The product, **octyl octanoate**, can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[11] If necessary, the product can be purified from any remaining reactants by vacuum distillation.

Caption: General workflow for the enzymatic synthesis of **octyl octanoate**.

#### **Analytical Characterization**

The identity and purity of synthesized **octyl octanoate** are typically confirmed using standard analytical techniques.

#### **Table 3: Analytical Methods for Characterization**



| Technique                                      | Expected Results / Observations  |
|--|--|
| Gas Chromatography-Mass Spectrometry (GC-MS)   | Provides retention time and a mass spectrum with a molecular ion peak (m/z 256) and characteristic fragmentation patterns for identification and purity assessment.[1][8]  |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The FTIR spectrum will show a strong absorption peak for the ester carbonyl group (C=O) around 1725-1750 cm <sup>-1</sup> and a peak for the C-O-C stretch between 1110-1300 cm <sup>-1</sup> .[5]                       |
| Nuclear Magnetic Resonance (NMR) Spectroscopy  | <sup>1</sup> H NMR: Will show characteristic signals for the protons on the octyl and octanoyl chains. <sup>13</sup> C NMR: Will display distinct peaks for the carbonyl carbon and the carbons in the alkyl chains.[15] |

## **Applications in Research and Development**

Octyl octanoate serves various roles in scientific and pharmaceutical research.

- Drug Delivery: Its lipophilic nature and low toxicity make it a suitable vehicle for the encapsulation and delivery of hydrophobic drugs and bioactive compounds.[3]
- Penetration Enhancer: In topical and transdermal drug development, it is used to enhance
  the penetration of active pharmaceutical ingredients (APIs) through the skin.[3]
- Solvent and Plasticizer: It is employed as a non-polar solvent for oils, fats, and waxes and as a plasticizer to increase the flexibility of polymers and resins.[3]
- Cell Culture: Due to its good biocompatibility, it can be used in certain cell culture applications.[3]

# **Safety and Handling**

**Octyl octanoate** is generally considered to be of low toxicity.[3] However, standard laboratory safety practices should always be followed.



- Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the compound.
- Incompatibilities: Avoid strong acids and strong bases.
- Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It is classified as
  a combustible liquid.

Based on available data, it is not expected to present a significant hazard under anticipated conditions of normal use.[6]

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